molecular formula C5H9ClN2O2 B2793426 cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride CAS No. 2375248-75-0

cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride

Cat. No.: B2793426
CAS No.: 2375248-75-0
M. Wt: 164.59
InChI Key: FGDGMCOFWFWQNY-HJXLNUONSA-N
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Description

cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxazole ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of structurally diverse compounds.

Scientific Research Applications

cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride can be compared with other similar compounds, such as:

    (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride: This compound has a similar ring structure but differs in the heteroatoms present in the ring.

    (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride:

The uniqueness of this compound lies in its specific ring structure and the presence of the oxazole moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3aR,6aS)-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c8-5-7-3-1-6-2-4(3)9-5;/h3-4,6H,1-2H2,(H,7,8);1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDGMCOFWFWQNY-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)OC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1)OC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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